molecular formula C19H22N2O3 B267528 2-(4-methylphenoxy)-N-[3-(propionylamino)phenyl]propanamide

2-(4-methylphenoxy)-N-[3-(propionylamino)phenyl]propanamide

Cat. No. B267528
M. Wt: 326.4 g/mol
InChI Key: VNOAURWVYRHCCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenoxy)-N-[3-(propionylamino)phenyl]propanamide, commonly known as MPAPP, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that has been studied for its potential use in scientific research.

Mechanism of Action

The exact mechanism of action of MPAPP is not fully understood. However, it has been suggested that MPAPP may act as a sigma-1 receptor agonist. The sigma-1 receptor is involved in several cellular processes, including calcium signaling and the regulation of ion channels. Modulation of the sigma-1 receptor activity by MPAPP may have downstream effects on neuronal signaling and other cellular processes.
Biochemical and Physiological Effects:
MPAPP has been shown to have several biochemical and physiological effects. It has been found to increase the release of dopamine and norepinephrine in the brain, which may have implications for the treatment of depression and other mood disorders. MPAPP has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

MPAPP has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. MPAPP has also been shown to have high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor. However, there are also limitations to the use of MPAPP in lab experiments. The exact mechanism of action of MPAPP is not fully understood, which may make it difficult to interpret experimental results. Additionally, the effects of MPAPP may be influenced by factors such as dose and route of administration, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on MPAPP. One area of interest is the development of more selective sigma-1 receptor agonists that may have fewer off-target effects. Another area of interest is the exploration of the potential therapeutic applications of MPAPP, particularly in the treatment of neurological and psychiatric disorders. Additionally, further studies are needed to fully understand the mechanism of action of MPAPP and its downstream effects on neuronal signaling and other cellular processes.

Synthesis Methods

The synthesis of MPAPP involves the reaction of 4-methylphenol with propionyl chloride to form 4-methylphenyl propionate. This intermediate is then reacted with 3-aminophenylpropanoic acid to form MPAPP. The synthesis of MPAPP has been reported in several studies, and the purity of the compound has been confirmed using various analytical techniques.

Scientific Research Applications

MPAPP has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in several cellular processes, including neuronal signaling. MPAPP has been found to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of neurological disorders.

properties

Product Name

2-(4-methylphenoxy)-N-[3-(propionylamino)phenyl]propanamide

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-[3-(propanoylamino)phenyl]propanamide

InChI

InChI=1S/C19H22N2O3/c1-4-18(22)20-15-6-5-7-16(12-15)21-19(23)14(3)24-17-10-8-13(2)9-11-17/h5-12,14H,4H2,1-3H3,(H,20,22)(H,21,23)

InChI Key

VNOAURWVYRHCCX-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C(C)OC2=CC=C(C=C2)C

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C(C)OC2=CC=C(C=C2)C

Origin of Product

United States

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